

VBIT-12: A Technical Guide to a Novel VDAC1 Oligomerization Inhibitor

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Compound of Interest

Compound Name: VBIT-12

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This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **VBIT-12**, a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). **VBIT-12** has emerged as a promising therapeutic candidate for a range of pathologies, including neurodegenerative and inflammatory diseases, by targeting the critical process of VDAC1 oligomerization. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical evaluation of **VBIT-12**, including quantitative data, experimental protocols, and the signaling pathways it modulates.

Discovery and Core Mechanism

VBIT-12 was developed as a small molecule that directly interacts with VDAC1, a key protein in the outer mitochondrial membrane that governs the passage of ions and metabolites between the mitochondria and the cytosol.^{[1][2]} Under cellular stress, VDAC1 can oligomerize, forming larger pores that contribute to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately leading to cell death.^{[3][4]} **VBIT-12**'s primary mechanism of action is the inhibition of this VDAC1 oligomerization process.^{[1][3][4]} By preventing the formation of these VDAC1 oligomers, **VBIT-12** effectively inhibits apoptosis and mitigates mitochondrial-mediated cell death pathways.^{[1][3][4]}

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of **VBIT-12**.

Table 1: In Vitro Efficacy of **VBIT-12**

Assay	Cell Line	Treatment/Inducer	VBIT-12 Concentration	Effect	Reference
Cell Viability (XTT Assay)	NSC-34 (motor-neuron-like)	Mutant SOD1G93A	15 μ M	Partially prevented the ~25-30% reduction in cell survival.	[3] [5]
Cell Viability (CellTiter-Glo)	Primary Mouse Hepatocytes	Acetaminophen (20 mM)	15 μ M or 20 μ M	Attenuated APAP-induced ferroptosis.	[6]
VDAC1 Oligomerization	Primary Mouse Hepatocytes	Acetaminophen (20 mM)	20 μ M	Inhibited APAP-induced VDAC1 oligomerization.	[6]
Apoptosis/Necroptosis	R28 cells	Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)	Not specified	Reduced apoptosis and necroptosis.	[4]

Table 2: In Vivo Efficacy of **VBIT-12**

Disease Model	Animal Model	VBIT-12 Dosage and Administration	Key Findings	Reference
Amyotrophic Lateral Sclerosis (ALS)	SOD1G93A transgenic mice	20 mg/kg in drinking water or IP injection	Significantly improved muscle endurance and maintained limb muscle strength.	[3] [7]
Alzheimer's Disease	5xFAD transgenic mice	20 mg/kg in drinking water	Prevented cognitive impairment.	[8] [9]
Colitis	DSS-induced colitis mice	20 mg/kg in drinking water	Suppressed weight loss, diarrhea, rectal bleeding, and pro-inflammatory cytokine production.	[10]
Acute Liver Injury	Acetaminophen- induced liver injury mice	20 mg/kg via tail vein injection	Protected against liver injury and ferroptosis.	[11]
Retinal Ischemia- Reperfusion Injury	aHIOP-induced rat model	Not specified	Significantly reduced neuronal death (apoptosis/necro ptosis).	[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **VBIT-12** are provided below.

VDAC1 Oligomerization Assay

Objective: To assess the effect of **VBIT-12** on VDAC1 oligomerization in cells or isolated mitochondria.

Methodology:

- Cell/Mitochondria Preparation:
 - Culture cells to the desired confluency and treat with the apoptosis-inducing agent in the presence or absence of **VBIT-12** (e.g., 20 μ M for 2 hours)[6].
 - Alternatively, isolate mitochondria from tissues of treated and untreated animals.
- Cross-linking:
 - Harvest cells or resuspend isolated mitochondria.
 - Incubate with a cross-linking agent such as ethylene glycol bis(succinimidyl succinate) (EGS) to stabilize protein oligomers.
- Protein Separation and Detection:
 - Lyse the cells or mitochondria and separate the protein lysates via SDS-PAGE.
 - Transfer the proteins to a membrane and perform a Western blot using an anti-VDAC1 antibody to visualize the monomeric and oligomeric forms of VDAC1.
- Analysis:
 - Quantify the band intensities corresponding to VDAC1 monomers, dimers, and higher-order oligomers to determine the extent of oligomerization.

Cell Viability Assays

Objective: To measure the protective effect of **VBIT-12** against cell death induced by various stimuli.

1. XTT Assay:

Methodology:

- Cell Seeding and Treatment:
 - Seed cells (e.g., NSC-34) in a 96-well plate.
 - Transfect cells with expression vectors for disease-related proteins (e.g., mutant SOD1G93A)[3][5].
 - 24 hours post-transfection, incubate the cells with or without **VBIT-12** (e.g., 15 μ M) for a specified period (e.g., 12 hours)[5].
- XTT Reagent Addition:
 - Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well.
- Incubation and Measurement:
 - Incubate the plate for a period to allow for the conversion of XTT to a formazan product by metabolically active cells.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis:
 - Calculate cell viability as a percentage relative to control-treated cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay:

Methodology:

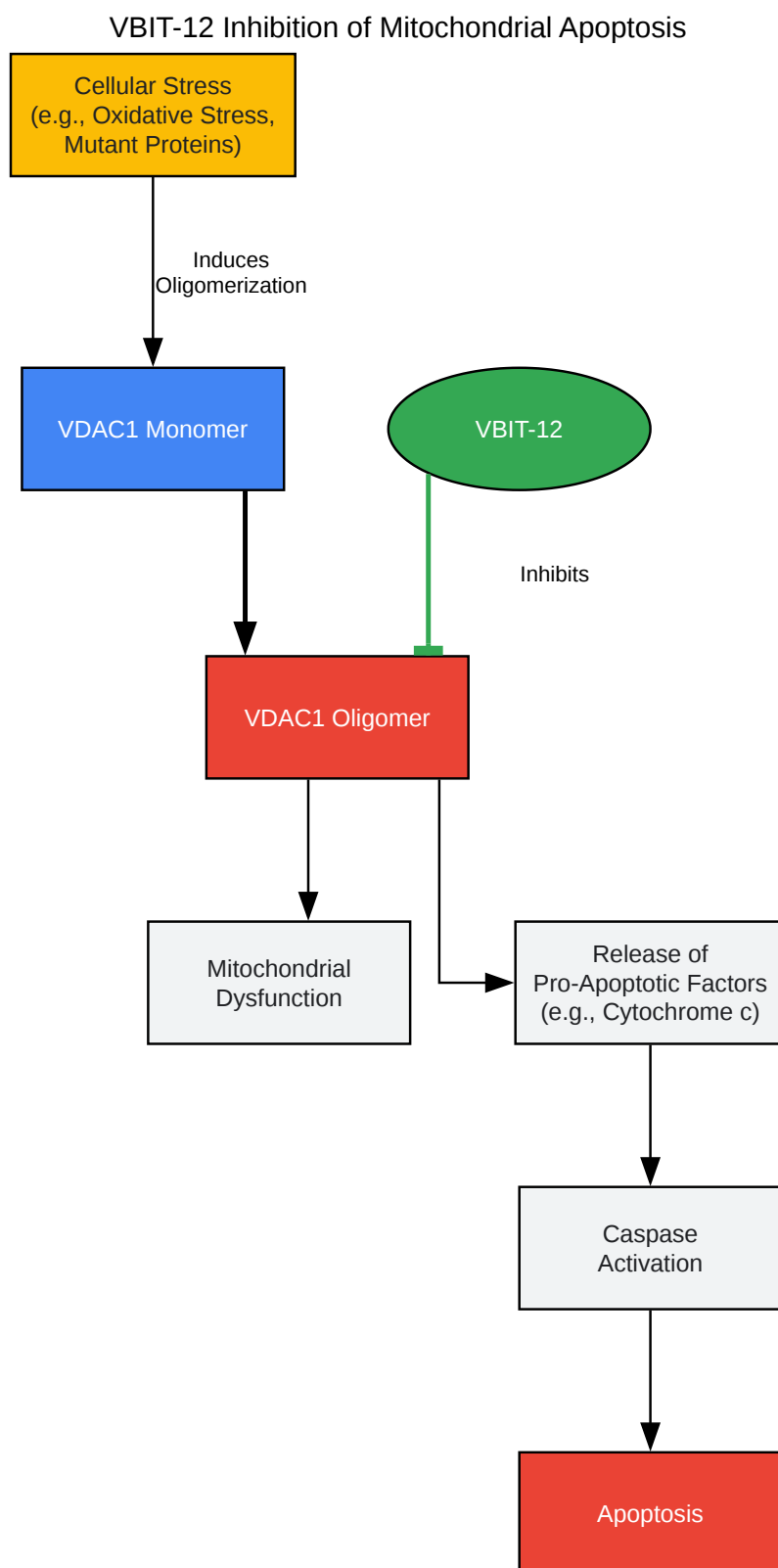
- Cell Seeding and Treatment:
 - Seed primary mouse hepatocytes in a 96-well plate.
 - Pre-treat cells with **VBIT-12** (e.g., 15 μ M or 20 μ M) for 2 hours, followed by treatment with an inducer of cell death (e.g., 20 mM acetaminophen) for 12 hours[6].
- Reagent Addition:

- Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Incubation and Measurement:
 - Incubate the plate at room temperature to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.
- Analysis:
 - Determine cell viability based on the luminescent signal, with higher signals indicating more viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **VBIT-12**.

VBIT-12 Mechanism of Action: Inhibition of Mitochondrial Apoptosis

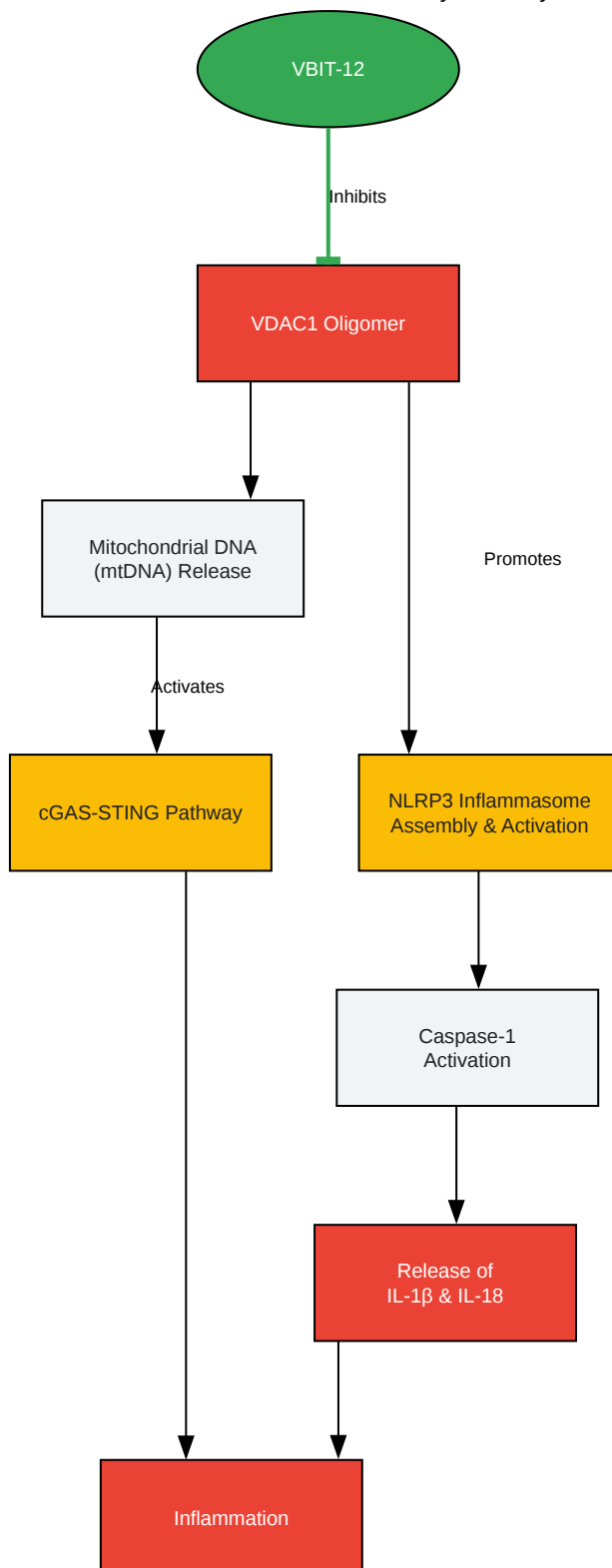


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Caption: **VBIT-12** inhibits apoptosis by preventing VDAC1 oligomerization.

VBIT-12 Modulation of Inflammatory Pathways

VBIT-12 Modulation of Inflammatory Pathways

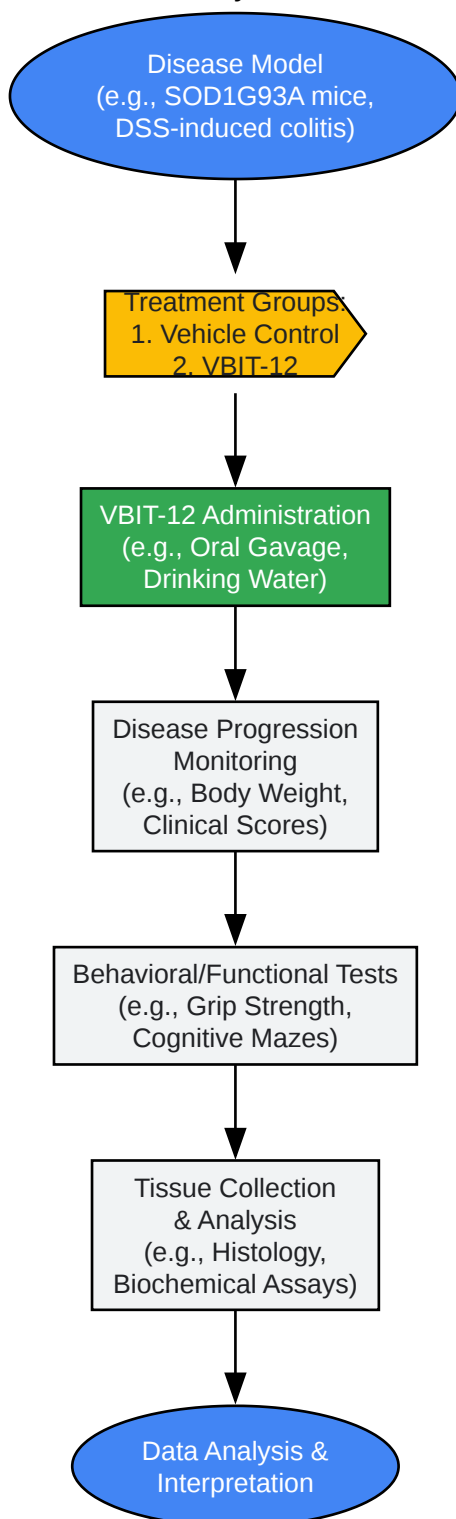


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Caption: **VBIT-12** dampens inflammation by inhibiting VDAC1-mediated pathways.

Experimental Workflow for In Vivo Efficacy Studies

General In Vivo Efficacy Workflow for VBIT-12



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Caption: Workflow for evaluating **VBIT-12**'s in vivo therapeutic effects.

Conclusion

VBIT-12 represents a significant advancement in the development of therapeutics targeting mitochondrial dysfunction. Its specific mechanism of inhibiting VDAC1 oligomerization provides a novel approach to combat a range of diseases characterized by excessive apoptosis and inflammation. The preclinical data gathered to date strongly support its continued investigation as a potential treatment for neurodegenerative disorders, inflammatory conditions, and other pathologies where VDAC1 plays a critical role. Further studies to elucidate its pharmacokinetic and pharmacodynamic properties, as well as long-term safety profiles, will be crucial in its translation to clinical applications.

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